molecular formula C9H9N3 B2966995 5-Methylquinazolin-4-amine CAS No. 1487039-63-3

5-Methylquinazolin-4-amine

Cat. No.: B2966995
CAS No.: 1487039-63-3
M. Wt: 159.192
InChI Key: SKLPNEBXBGHKMU-UHFFFAOYSA-N
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Description

5-Methylquinazolin-4-amine is a chemical compound with the CAS Number: 1487039-63-3 . It has a molecular weight of 159.19 and its IUPAC name is 5-methyl-4-quinazolinamine .


Synthesis Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . The synthetic methods for these derivatives are divided into several classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The oxidized quinazolines, known as quinazolinones, are promising compounds with a wide range of biological activities .


Chemical Reactions Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .

It is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Apoptosis Induction and Anticancer Agent :

    • N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 5-Methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis with efficacy in human MX-1 breast and other mouse xenograft cancer models. It exhibits excellent blood-brain barrier penetration, highlighting its potential as an anticancer clinical candidate (Sirisoma et al., 2009).
  • Efficient Synthesis Techniques :

    • A solvent-free, microwave-accelerated procedure for synthesizing a series of N-substituted 4-amino-2-methylquinazolines has been developed. This method is highly efficient and environmentally friendly, avoiding side products and minimizing environmental impact (Kurteva et al., 2005).
  • Antimicrobial Activities :

    • Novel 1,2,4-triazole derivatives synthesized from various primary amines, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, have been found to possess good to moderate antimicrobial activities against several test microorganisms (Bektaş et al., 2007).
  • Minor Component of Sex Pheromone :

    • 4-Methylquinazoline has been identified as a minor component of the male sex pheromone in Nasonia vitripennis. It synergizes the response of virgin females to the major pheromone components, highlighting its role in insect behavior and potential applications in pest control (Ruther et al., 2007).
  • Tubulin-Polymerization Inhibitors :

    • The optimization of 4-(N-cycloamino)phenylquinazolines led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site, which showed significant in vitro cytotoxic activity and potent tubulin assembly inhibition. This indicates their potential in cancer therapy (Wang et al., 2014).
  • Hydroformylation/Reductive Amination :

    • Research on 3-allyl-2-methylquinazolin-4(3H)-one demonstrated its application in hydroformylation and reductive amination, leading to the synthesis of various quinazolinone derivatives with potential pharmaceutical applications (El-Badry et al., 2013).

Safety and Hazards

The safety information for 5-Methylquinazolin-4-amine includes several hazard statements such as H302 and H317 . Precautionary statements include P261, P264, P270, P272, P280, P301+P312, P302+P352, P330, P333+P313, P363, and P501 .

Properties

IUPAC Name

5-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLPNEBXBGHKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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